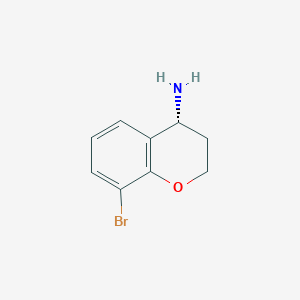

(R)-8-Bromochroman-4-amine

Description

Contextualization of the Chroman-4-amine (B2768764) Scaffold in Synthetic and Medicinal Chemistry Research

The chroman-4-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. researchgate.netnih.gov This scaffold, a fusion of a benzene (B151609) ring and a dihydropyran ring, is a core component of many natural products and synthetic molecules. nih.gov Its versatility has led to its incorporation into compounds targeting a wide range of diseases.

The chroman-4-one scaffold, a close relative and precursor to chroman-4-amine, is a cornerstone in the synthesis of new lead compounds in drug discovery. researchgate.netnih.gov The structural diversity within the chroman-4-one family is vast, encompassing various derivatives that have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, antidiabetic, antibacterial, and antiviral agents. researchgate.netnih.govresearchgate.net The conversion of chroman-4-ones to chroman-4-amines, often through reductive amination, opens up further avenues for creating novel molecules with distinct biological properties. core.ac.uk For instance, some chroman-4-amine derivatives have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's. core.ac.uk

The chroman framework's ability to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. gu.se This adaptability makes the chroman-4-amine scaffold a highly attractive starting point for the development of new therapeutic agents.

Importance of Stereochemistry in Chroman Derivatives for Biological and Chemical Specificity

Chirality, the "handedness" of a molecule, is a fundamental concept in chemistry and biology, and it is of paramount importance in the context of chroman derivatives. openaccessgovernment.orgveranova.com The specific three-dimensional arrangement of atoms, or stereochemistry, can dramatically influence how a molecule interacts with biological targets such as enzymes and receptors, which are themselves chiral. openaccessgovernment.orgveranova.comontosight.ai

For chroman derivatives, the stereocenter at the C4 position of the chroman ring in (R)-8-Bromochroman-4-amine is a critical determinant of its biological activity. ontosight.ai Different enantiomers (non-superimposable mirror images) of a chiral drug can have distinct pharmacological and toxicological profiles. researchgate.netresearchgate.net One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. openaccessgovernment.org

The synthesis of single-enantiomer compounds is therefore a crucial goal in drug development. researchgate.netresearchgate.netmdpi.com In the case of chroman-4-amines, asymmetric synthesis methods are employed to produce the desired (R) or (S) enantiomer with high purity. researchgate.net This stereochemical control is essential for developing drugs with improved efficacy and safety profiles. The specific (R)-configuration of this compound dictates its spatial orientation, which in turn governs its binding affinity to specific biological targets. veranova.com

Overview of Current Research Directions and Future Potential for this compound

Current research involving this compound and related compounds is focused on several key areas. A primary application is its use as a chiral building block in the synthesis of novel, complex molecules. bldpharm.comsmolecule.comambeed.com The bromine atom at the 8-position provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

Researchers are actively investigating the synthesis of various substituted chroman-4-amine derivatives to evaluate their potential as therapeutic agents. For example, derivatives are being studied for their activity against a range of targets, including enzymes involved in cancer and neurodegenerative diseases. core.ac.ukgu.seacs.org The development of efficient and stereoselective synthetic routes to access these derivatives remains an important area of research. researchgate.netrsc.org

The future potential for this compound is significant. Its role as a versatile intermediate will likely lead to the discovery of new drug candidates with improved potency and selectivity. As our understanding of the biological targets associated with various diseases grows, the ability to synthesize precisely tailored molecules like those derived from this compound will become increasingly valuable in the field of medicinal chemistry.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1212896-29-1 |

| Molecular Formula | C9H10BrNO |

| Molecular Weight | 228.09 g/mol |

| SMILES Code | N[C@@H]1CCOC2=C1C=CC=C2Br |

| Physical State | Inquire for details |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Data sourced from available chemical supplier information. bldpharm.com

Properties

IUPAC Name |

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFUBLNCTFQBSK-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 8 Bromochroman 4 Amine and Its Precursors

Retrosynthetic Analysis Leading to (R)-8-Bromochroman-4-amine

A retrosynthetic analysis of this compound reveals several logical disconnections that inform potential forward synthetic routes. The primary chiral center is the C4-amine group, and the key aromatic substitution is the C8-bromo group.

The most direct disconnection is at the C4-N bond. This suggests that the target molecule can be synthesized from the corresponding ketone, 8-bromochroman-4-one (B1287176), via stereoselective amination. This leads to two principal retrosynthetic pathways:

Asymmetric Reductive Amination: This approach disconnects the C-N bond, identifying 8-bromochroman-4-one and an ammonia (B1221849) source as precursors. The chirality is introduced during the reductive amination step using a chiral catalyst or reagent.

From a Chiral Alcohol: Alternatively, the amine can be derived from the corresponding chiral alcohol, (R)-8-bromochroman-4-ol. This involves a two-step process from the ketone: a stereoselective reduction to the alcohol, followed by conversion of the hydroxyl group to an amine with retention or inversion of stereochemistry (e.g., via a Mitsunobu reaction or activation and displacement).

The precursor, 8-bromochroman-4-one, can be further disconnected. The C8-Br bond points to a regioselective bromination of the parent chroman-4-one. Chroman-4-one itself is typically synthesized through an intramolecular cyclization, such as the acid-catalyzed cyclization of a phenoxypropanoic acid or a Michael addition-cyclization sequence starting from a suitably substituted phenol (B47542) and an α,β-unsaturated acid or ester. This comprehensive analysis outlines a synthetic strategy that begins with simple phenolic precursors, proceeds through the construction and regioselective bromination of the chromanone core, and culminates in the stereoselective installation of the C4-amine.

Stereoselective Synthesis Approaches to this compound

The critical step in the synthesis of this compound is the introduction of the chiral amine at the C4 position. Several powerful strategies in asymmetric synthesis can be employed to achieve this with high enantiomeric purity.

Asymmetric catalysis offers an efficient method for establishing the C4 stereocenter, primarily through the asymmetric reduction of an imine or the direct reductive amination of the corresponding ketone, 8-bromochroman-4-one.

Asymmetric Transfer Hydrogenation: A prominent method involves the asymmetric transfer hydrogenation (ATH) of an imine derived from 8-bromochroman-4-one or the direct reductive amination of the ketone itself. Chiral catalysts, often based on ruthenium (Ru) or rhodium (Rh) complexes with chiral ligands, are highly effective. For instance, Noyori-type catalysts are well-established for the reduction of ketones and imines with high enantioselectivity. The reaction typically uses a hydrogen donor like formic acid/triethylamine or isopropanol (B130326).

Chiral Brønsted Acid Catalysis: Another approach is the use of chiral Brønsted acids, such as chiral phosphoric acids, to catalyze the reductive amination of ketones. These catalysts can activate the intermediate imine towards reduction by a hydride source, like a Hantzsch ester or a borane, while controlling the facial selectivity of the hydride attack to yield the desired enantiomer.

| Catalyst System | Substrate Type | Reductant | Enantiomeric Excess (ee) |

| Chiral Ru(II) Complexes | Ketones/Imines | HCOOH/NEt₃ | Up to 99% |

| Chiral Phosphoric Acid | Ketones | Hantzsch Ester | Up to 98% researchgate.net |

| SPINOL Borophosphates | Ketones | Pinacolborane | Up to 98% researchgate.net |

This table presents representative data for asymmetric catalytic reductions relevant to the synthesis of chiral amines from ketones.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.orgscielo.org.mx

Sulfinamide Auxiliaries: A highly effective and widely used method involves the condensation of 8-bromochroman-4-one with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary). This reaction forms a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the C=N bond with a non-chiral reducing agent, such as sodium borohydride, proceeds with high facial selectivity, controlled by the bulky tert-butyl group of the auxiliary. The resulting sulfinamide can then be cleaved under mild acidic conditions to afford the free chiral amine with high enantiomeric purity. nih.gov

Oxazolidinone Auxiliaries: While more commonly used for asymmetric alkylations and aldol (B89426) reactions, oxazolidinone auxiliaries developed by Evans can be adapted for amine synthesis. nih.gov A strategy could involve attaching the chromanone scaffold to the auxiliary and performing a diastereoselective reaction to set the C4 stereocenter before cleaving the auxiliary.

| Chiral Auxiliary | Key Intermediate | Reaction Type | Diastereomeric Ratio (dr) |

| tert-Butanesulfinamide | N-sulfinyl imine | Reduction (NaBH₄) | >95:5 |

| Pseudoephedrine/Pseudoephenamine | Amide enolate | Alkylation | 98:2 to ≥99:1 nih.gov |

| Evans Oxazolidinone | N-acyl oxazolidinone | Aldol Reaction | >99:1 nih.gov |

This table shows typical diastereoselectivities achieved with common chiral auxiliaries in relevant transformations.

Biocatalysis provides a powerful and environmentally benign alternative for obtaining enantiopure compounds.

Kinetic Resolution of Racemic Amines: A common approach is the kinetic resolution of a racemic mixture of 8-bromochroman-4-amine. This method utilizes an enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CAL-B), which selectively acylates one enantiomer of the amine faster than the other. researchgate.net By stopping the reaction at approximately 50% conversion, one can separate the unreacted (R)-amine from the acylated (S)-amine. This method can yield products with very high enantiomeric excess. researchgate.netresearchgate.net

Asymmetric Biocatalysis with Transaminases: A more direct and atom-economical approach is the use of transaminase (TA) enzymes. An (R)-selective transaminase can catalyze the asymmetric amination of 8-bromochroman-4-one using an amine donor (like isopropylamine) to directly produce this compound in high yield and enantiomeric excess. researchgate.net This avoids the need to prepare and resolve a racemic mixture.

| Enzyme | Method | Substrate | Result |

| Lipase (e.g., CAL-B) | Kinetic Resolution | Racemic 8-bromochroman-4-amine | High ee for both recovered amine and acylated product researchgate.netresearchgate.net |

| (R)-Transaminase | Asymmetric Amination | 8-bromochroman-4-one | This compound with >99% ee researchgate.net |

This table summarizes enzymatic methods for obtaining chiral amines.

Diastereoselective Synthesis of Key Chromanone Precursors

The synthesis of the chroman-4-one core is a critical preliminary stage. While the target amine itself is chiral, diastereoselective reactions can be important when a chiral auxiliary is used early in the synthesis. The primary method for constructing the chroman-4-one skeleton is the intramolecular cyclization of a substituted phenol.

A common route involves the base-mediated aldol condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by cyclization. acs.org If the synthesis involves building complexity on the chroman ring before amination, diastereoselective methods can be employed. For instance, domino reactions, such as an organocatalyzed Michael addition followed by hemiacetalization between an aldehyde and a substituted (E)-2-(2-nitrovinyl)phenol, can generate highly functionalized chromane (B1220400) precursors with excellent diastereoselectivity. scispace.com Subsequent oxidation or other transformations can then yield the desired chromanone.

Research has demonstrated that domino reactions catalyzed by modularly designed organocatalysts can produce chromane derivatives with high diastereomeric ratios, often exceeding 95:5 dr. scispace.com

Regioselective Bromination Strategies for Chroman Ring Systems

The introduction of a bromine atom specifically at the C8 position of the chroman ring is a crucial step that requires high regioselectivity. The electronic properties of the chroman-4-one system dictate the outcome of electrophilic aromatic substitution. The carbonyl group at C4 is deactivating, while the ether oxygen is activating and ortho-, para-directing. The C6 and C8 positions are activated towards electrophilic attack.

Direct bromination of chroman-4-one often leads to a mixture of products, with bromination at the C6 position being common. To achieve selective C8 bromination, several strategies can be employed:

Starting with a Pre-brominated Phenol: The most reliable method is to start the synthesis with a phenol that already contains the bromine atom at the desired position. For example, using 2-bromo-6-hydroxyphenol or a related acetophenone (B1666503) as the starting material ensures that the bromine is correctly placed from the outset.

Directed Ortho-Metalation: If starting with chroman-4-one, a directed metalation approach can be used. However, the acidic protons alpha to the carbonyl can interfere. A more viable strategy involves protecting the ketone, then using a directing group to facilitate lithiation or other metalation at the C8 position, followed by quenching with an electrophilic bromine source (e.g., N-bromosuccinimide, NBS).

Control of Reaction Conditions: In some cases, careful control of the brominating agent, solvent, and temperature can influence the regioselectivity of direct bromination on the chroman-4-one ring system. researchgate.net For example, the use of copper(II) bromide has been reported for the bromination of chromanones, although this often targets the C3 position. researchgate.net For aromatic bromination, reagents like Br₂ in acetic acid or NBS with a catalyst are common. Studies on related quinoline (B57606) systems have shown that bromination with NBS can provide access to 7-bromo-8-hydroxy derivatives, indicating that the interplay of activating and directing groups is subtle and can be manipulated. mdpi.com

For the synthesis of 8-substituted chroman-4-ones, it has been shown that larger, electron-withdrawing groups are favorable for certain biological activities, and these are often incorporated by starting with the appropriately substituted 2'-hydroxyacetophenone. acs.orgnih.gov

Amination Reactions in Chroman-4-one Derivatization

The introduction of an amine functional group to the chroman-4-one scaffold is a critical transformation for the synthesis of a wide array of biologically active compounds. The carbonyl group at the C-4 position serves as a key handle for derivatization, allowing for the formation of C-N bonds through various synthetic strategies. These amination reactions convert the ketone into a primary, secondary, or tertiary amine, significantly altering the molecule's physicochemical properties and pharmacological potential. The resulting chroman-4-amine (B2768764) derivatives are pivotal intermediates in medicinal chemistry. researchgate.net Two prominent methodologies for achieving this transformation are reductive amination and multi-component reactions, each offering distinct advantages in terms of efficiency, selectivity, and molecular diversity.

Reductive Amination Methodologies

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org The process involves the conversion of a ketone or aldehyde, such as 8-bromochroman-4-one, into an amine via an intermediate imine. libretexts.org This transformation can be performed in a stepwise manner or, more commonly, as a one-pot reaction where the carbonyl compound, amine source, and a reducing agent are combined. wikipedia.org

The reaction begins with the nucleophilic attack of an amine (e.g., ammonia for a primary amine) on the carbonyl carbon of the chroman-4-one, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (or an iminium ion under acidic conditions). wikipedia.org The crucial step is the subsequent reduction of the C=N double bond of the imine to yield the corresponding amine. libretexts.org

A key aspect of successful one-pot reductive amination is the choice of reducing agent. The reagent must be capable of reducing the imine intermediate but be slow to react with the starting ketone, thus preventing the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.com While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce pre-formed imines, milder reagents are required for the direct, one-pot procedure. libretexts.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited for this purpose as they are more reactive towards the protonated imine intermediate than the starting ketone, especially under the mildly acidic conditions (pH 4-6) that favor imine formation. organic-chemistry.orgalfa-chemistry.com

For the synthesis of this compound, the precursor 8-bromochroman-4-one would be reacted with a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, in the presence of a suitable reducing agent. researchgate.net The use of a chiral catalyst or a subsequent resolution step would be necessary to obtain the desired (R)-enantiomer.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available | Can reduce aldehydes/ketones; dialkylation can be an issue organic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF, DCE; mild acid (e.g., AcOH) | Selective for imines over ketones; stable in weakly acidic media masterorganicchemistry.comalfa-chemistry.com | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, CH₂Cl₂; often with AcOH | Non-toxic, mild, selective, commercially available organic-chemistry.org | Moisture sensitive |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Various solvents (Ethanol, Methanol) | "Green" method, high yields | May reduce other functional groups; requires pressure equipment wikipedia.org |

Note: DCE = 1,2-Dichloroethane, THF = Tetrahydrofuran, AcOH = Acetic Acid

Multi-Component Reactions for Amine Introduction

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors, making them highly valuable in drug discovery. researchgate.net

While specific MCRs tailored exclusively for the synthesis of this compound are not extensively documented, established MCRs involving ketones can be adapted for the derivatization of the chroman-4-one scaffold. In such a scenario, 8-bromochroman-4-one would serve as the ketone component.

One relevant example is the Strecker synthesis , a three-component reaction between a ketone, an amine, and a cyanide source (e.g., potassium cyanide) to produce an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields an α-amino acid. A variation of this reaction on 8-bromochroman-4-one, using ammonia and a cyanide source, would install both an amino group and a nitrile group at the C-4 position.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions , are also powerful tools for introducing amine functionality. organic-chemistry.org The Ugi four-component reaction, for instance, combines a ketone, an amine, a carboxylic acid, and an isocyanide. Applying this to 8-bromochroman-4-one as the ketone component would lead to the formation of a complex α-acylamino amide structure at the C-4 position, embedding the amine functionality within a larger, peptide-like framework. These reactions offer a modular approach, allowing for significant structural diversity in the final product by simply varying the input components.

Table 2: Potential Multi-Component Reactions for Chroman-4-one Derivatization

| Reaction Name | Components | Potential Product from 8-Bromochroman-4-one |

|---|---|---|

| Strecker Synthesis | Ketone, Ammonia, Cyanide Source | 4-amino-8-bromo-chroman-4-carbonitrile |

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide derivative of 8-bromochroman |

| Kabachnik-Fields Reaction | Ketone, Amine, Dialkyl Phosphite | α-Aminophosphonate derivative of 8-bromochroman |

Chemical Reactivity and Functional Group Transformations of R 8 Bromochroman 4 Amine

Reactivity of the Amino Group in (R)-8-Bromochroman-4-amine

The primary amine in this compound is a potent nucleophile, making it susceptible to reactions with various electrophiles. This reactivity is fundamental to its use as a building block in medicinal chemistry and materials science.

Acylation, Alkylation, and Sulfonamide Formation

The lone pair of electrons on the nitrogen atom of the amino group drives its reactivity towards acylation, alkylation, and sulfonylation agents.

Acylation: this compound readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides to form the corresponding N-substituted amides. beilstein-journals.orgwikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. atamanchemicals.com A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct when an acyl chloride is used. commonorganicchemistry.com Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, the resulting amide is significantly less nucleophilic than the starting amine, which effectively prevents over-acylation. beilstein-journals.org

Alkylation: The reaction of this compound with alkyl halides leads to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org This transformation occurs via a nucleophilic substitution (SN2) mechanism. tandfonline.com However, controlling the extent of alkylation can be challenging, as the product secondary and tertiary amines are often more nucleophilic than the primary starting amine, leading to a mixture of polyalkylated products. tandfonline.commdpi.com To favor mono-alkylation, a large excess of the initial amine can be used relative to the alkylating agent. commonorganicchemistry.com Conversely, using an excess of the alkyl halide, such as methyl iodide, can drive the reaction to completion, yielding the quaternary ammonium salt, a process known as exhaustive alkylation. beilstein-journals.org

Sulfonamide Formation: Analogous to acylation, the amino group can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. nih.govorganic-chemistry.org This reaction is a cornerstone in the synthesis of many pharmaceutical compounds due to the wide range of biological activities exhibited by sulfonamides. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamides containing a proton on the nitrogen (derived from a primary amine) exhibit acidic properties and can be used in subsequent chemical manipulations. nih.gov

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Functional Group | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide | Base (e.g., pyridine), Aprotic solvent |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Base (optional), various solvents |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | Base (e.g., pyridine), Aprotic solvent |

Formation of Carbamates and Ureas

The nucleophilic character of the amino group also allows for the synthesis of carbamates and ureas, which are important functional groups in pharmaceuticals and polymers.

Carbamates: Carbamates are readily formed from this compound and are frequently used as protecting groups in multi-step syntheses. A common method involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine. This reaction proceeds without the need for a strong base and converts the reactive amine into a stable carbamate (B1207046) that is resistant to many nucleophiles and bases. Another prevalent method is the reaction with an alkyl chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base to yield the corresponding Cbz or EtO₂C-carbamate.

Ureas: Substituted ureas can be synthesized from this compound through several methods. The most direct route is the reaction with an isocyanate, where the amine attacks the electrophilic carbon of the isocyanate to form the urea (B33335) linkage. Alternative, less hazardous methods avoid the direct handling of isocyanates. These include reacting the amine with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or triphosgene, which act as phosgene (B1210022) equivalents. Additionally, direct reaction with carbon dioxide under specific conditions can also lead to urea formation, often proceeding through an alkyl ammonium alkyl carbamate intermediate.

Table 2: Synthesis of Carbamates and Ureas

| Product Type | Reagent Example | Key Features |

|---|---|---|

| Carbamate | Di-tert-butyl dicarbonate (Boc₂O) | Forms stable Boc-protected amine; mild conditions. |

| Carbamate | Ethyl chloroformate | Requires base; forms ethyl carbamate. |

| Urea | Phenyl isocyanate | Direct, rapid reaction with isocyanates. |

| Urea | 1,1'-Carbonyldiimidazole (CDI) | Phosgene equivalent, avoids toxic reagents. |

Transformations of the Aryl Bromide Moiety in this compound

The aryl bromide at the C8 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed reactions are powerful tools for modifying the aryl bromide portion of the molecule.

Suzuki Coupling: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide of this compound with an organoboron compound, such as a boronic acid or boronic ester. The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. This reaction is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance of many functional groups.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. Like the Suzuki reaction, it is catalyzed by a palladium complex, but it utilizes specialized phosphine (B1218219) ligands (e.g., BINAP, XPhos) and a strong base (e.g., sodium tert-butoxide). This reaction allows for the introduction of a variety of aryl or alkylamino substituents at the C8 position, significantly expanding the structural diversity of accessible derivatives. The catalytic cycle is similar to that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Table 3: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand Example | Base Example |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | C(aryl)-C(aryl) | Pd(PPh₃)₄ | K₂CO₃ |

| Buchwald-Hartwig Amination | Aniline | C(aryl)-N(amine) | Pd₂(dba)₃ / XPhos | NaOtBu |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.

In this compound, the benzene (B151609) ring lacks such strong activating groups. The ether oxygen is a weak electron-donating group, and the bromine atom itself does not sufficiently activate the ring for nucleophilic attack. Consequently, the aryl bromide moiety is generally unreactive towards SNAr reactions under standard conditions. This pathway is significantly less favorable than the palladium-catalyzed cross-coupling reactions, and would likely require harsh conditions, such as very high temperatures or the use of extremely strong nucleophiles, to proceed.

Metalation and Related Reactions (e.g., Grignard reagent formation)

The direct conversion of the aryl bromide in this compound to an organometallic species, such as a Grignard reagent or an organolithium compound, is complicated by the presence of the primary amino group.

Grignard reagents are formed by the reaction of an aryl halide with magnesium metal. However, they are extremely strong bases and potent nucleophiles. The primary amine (-NH₂) on the chroman ring has acidic protons (N-H). If a Grignard reagent were to form at the C8 position, it would immediately be quenched by an intermolecular or intramolecular reaction with these acidic protons, destroying the organometallic reagent and preventing its use in subsequent reactions.

Therefore, for transformations requiring metalation or the formation of a Grignard reagent, the amino group must first be protected. Converting the amine to a non-acidic functional group, such as a Boc-carbamate or a silylamine, would allow for the successful formation of the Grignard or organolithium reagent, which could then be used to react with various electrophiles.

Stereochemical Aspects and Chiral Recognition of R 8 Bromochroman 4 Amine

Enantiomeric Purity Determination and Analysis Techniques

Determining the enantiomeric purity, or the excess of one enantiomer in a mixture, is a crucial analytical step in the synthesis and application of chiral compounds like (R)-8-Bromochroman-4-amine. thieme-connect.de Various techniques are employed to separate and quantify the enantiomers, ensuring the desired stereochemical integrity of the compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. libretexts.org The choice of CSP and mobile phase is critical for achieving successful enantioseparation. yakhak.orgpensoft.net

For the analysis of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed. yakhak.org The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. sigmaaldrich.com Factors such as the mobile phase composition (e.g., mixtures of hexane (B92381) and isopropanol) and temperature can be optimized to improve resolution. researchgate.netmdpi.com For instance, a study on the deracemization of a similar secondary amine utilized a chiral OJ-H column with a mobile phase of hexane and isopropanol (B130326) to separate the enantiomers. researchgate.net

Table 1: Representative Chiral HPLC Conditions for Amine Separation

| Parameter | Condition | Reference |

| Column | Chiralpak IC | |

| Mobile Phase | Hexane/Ethanol (80:20) | |

| Flow Rate | 1 mL/min | |

| Detection | UV | rsc.org |

This table presents a general example of conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.

Capillary Electrophoresis for Enantioseparation

Capillary electrophoresis (CE) offers an alternative to HPLC for enantiomeric separation and is particularly useful for analyzing small quantities of a sample. nih.gov In chiral CE, a chiral selector is added to the background electrolyte. This selector interacts diastereomerically with the enantiomers, leading to different electrophoretic mobilities and, consequently, separation. sciex.com

Cyclodextrins and their derivatives are the most common chiral selectors used in CE for the separation of a wide range of chiral compounds, including amines. nih.govmst.edu The formation of inclusion complexes between the analyte and the cyclodextrin (B1172386) cavity is the primary mechanism for chiral recognition. mst.edu The addition of other components, like achiral crown ethers, can sometimes enhance enantioselectivity. mst.edu The pH of the background electrolyte and the concentration of the chiral selector are key parameters that are optimized to achieve baseline separation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a rapid method for determining enantiomeric purity. nih.gov In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral shift reagent (CSR), the enantiomers can be distinguished. libretexts.org

CSRs are typically lanthanide complexes that induce diastereomeric interactions with the chiral analyte. rsc.orgorganicchemistrydata.org This interaction leads to different chemical shifts for the corresponding protons in the two enantiomers, allowing for their quantification by integrating the distinct signals. libretexts.org Europium-based complexes are commonly used CSRs. rsc.orgorganicchemistrydata.org The sample must be dry, as water can interfere with the complexation. organicchemistrydata.org An alternative approach involves using a chiral solvating agent, which forms diastereomeric solvates with the enantiomers, also resulting in separate NMR signals. libretexts.org

Conformational Analysis and Preferred Geometries

The three-dimensional shape, or conformation, of this compound is not static but exists as an equilibrium of different spatial arrangements. The heterocyclic ring in chroman derivatives typically adopts a half-chair conformation. researchgate.net In this conformation, the substituents on the ring can occupy either axial or pseudo-axial/equatorial positions.

For related 3-aminochroman-4-ols, NMR coupling constants have shown that the preferred conformation of the trans-isomer has both substituents in axial positions. researchgate.net In the cis-isomer, the most stable conformation is the one where the substituent at the 4-position is in a pseudo-axial orientation. researchgate.net The conformational flexibility of the chroman scaffold is an important factor in its interaction with biological targets. gu.se

Absolute Configuration Determination Methodologies

Determining the absolute configuration, the actual three-dimensional arrangement of atoms in a chiral molecule, is essential for unequivocally defining its stereochemistry. wikipedia.org The "(R)" designation in this compound is assigned based on the Cahn-Ingold-Prelog priority rules. wikipedia.org

X-ray Crystallography is the most definitive method for determining absolute configuration. wikipedia.org This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. However, obtaining a suitable single crystal can be a significant challenge. wikipedia.orgtcichemicals.com

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that can also be used to determine absolute configuration. researchgate.net These methods measure the differential absorption of left and right circularly polarized light. researchgate.net By comparing the experimentally measured spectrum to a spectrum predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be assigned. researchgate.net

Stereochemical Stability and Potential for Racemization

The stereochemical stability of this compound refers to its ability to resist racemization, the process of converting to an equal mixture of both enantiomers. For many amines, rapid inversion of the nitrogen atom's lone pair of electrons can lead to racemization. libretexts.org However, in a cyclic system like a chroman, this type of inversion is often restricted.

The primary concern for racemization in chroman-4-amine (B2768764) derivatives would be any chemical process that temporarily breaks and reforms the bond at the chiral center (C4) in a non-stereospecific manner. The stability of the chiral center is crucial for maintaining the compound's enantiomeric purity over time and under various conditions. thieme-connect.de

Derivatization Strategies and Analogue Design Based on R 8 Bromochroman 4 Amine

Structure-Activity Relationship (SAR) Studies on Chroman-4-amine (B2768764) Derivatives

While direct and extensive Structure-Activity Relationship (SAR) studies on (R)-8-Bromochroman-4-amine are not widely published, valuable insights can be drawn from research on the closely related chroman-4-one scaffold. These studies provide a predictive framework for understanding how modifications to the chroman ring system may influence biological activity.

Research on chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, has revealed key structural requirements for potency. nih.gov The most effective inhibitors feature substitutions at the 2-, 6-, and 8-positions of the chroman core. nih.gov Notably, the presence of large, electron-withdrawing groups at the 6- and 8-positions was found to be favorable for activity. nih.gov This observation suggests that the bromine atom at the C-8 position of this compound is a beneficial feature, contributing to both steric bulk and electronic properties that can enhance binding to target proteins.

Further investigations into the chroman-4-one scaffold highlighted the importance of the substituent at the C-2 position. An alkyl chain consisting of three to five carbons at this position was identified as being crucial for high potency in SIRT2 inhibition. nih.gov The stereochemistry of the molecule also plays a role, with studies on enantiomers of a lead chroman-4-one compound showing that the (-)-enantiomer was a more potent inhibitor than the (+)-enantiomer. nih.gov

These findings suggest that a rational design strategy for derivatives of this compound should focus on several key areas:

Modification of the C-4 Amine: The primary amine is a key site for derivatization, allowing for the introduction of various side chains via acylation, alkylation, or sulfonylation to probe interactions with target binding pockets.

Substitution at the C-6 Position: Given that 6,8-disubstitution is favorable in chroman-4-ones, adding a second electron-withdrawing group at the C-6 position of the 8-bromochroman scaffold could significantly enhance activity. nih.gov

Introduction of Substituents at the C-2 Position: Introducing optimized alkyl or aryl groups at the C-2 position could exploit hydrophobic pockets within a target protein, analogous to the findings in SIRT2 inhibitors. nih.gov

The following table summarizes key SAR findings from studies on the related chroman-4-one scaffold, which can guide the design of novel this compound derivatives.

| Position of Substitution | Type of Substituent | Impact on Biological Activity (SIRT2 Inhibition) | Source |

| C-2 | Alkyl chain (3-5 carbons) | Crucial for high potency | nih.gov |

| C-6 and C-8 | Large, electron-withdrawing groups (e.g., Br) | Favorable for activity | nih.gov |

| C-4 Carbonyl | Intact Carbonyl Group | Crucial for high potency | nih.gov |

| Stereochemistry | (-)-enantiomer vs (+)-enantiomer | (-)-enantiomer showed higher potency | nih.gov |

Design and Synthesis of Conformationally Restricted Analogues

Conformational restriction is a powerful strategy in drug design used to increase potency, selectivity, and metabolic stability by "locking" a molecule into its bioactive conformation. This reduces the entropic penalty upon binding to a target. For the this compound scaffold, several approaches can be envisioned to limit the flexibility of the molecule.

One effective method is the use of a "ring-close" strategy. This approach has been successfully employed in the design of chroman-like small molecules to inhibit the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov By cyclizing a flexible side chain back onto the core scaffold, researchers can create rigid structures that pre-organize the pharmacophoric elements for optimal target interaction. nih.gov Applying this to this compound, the C-4 amine could be used as a handle to introduce a linker that subsequently forms a new ring by connecting to another part of the chroman scaffold, for example, the aromatic ring via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Another approach involves introducing unsaturation or rigidifying moieties. For instance, creating analogues with a double bond within the pyran ring (to form a chromene) or exocyclic to the ring system can significantly limit rotational freedom. The synthesis of conformationally restricted analogues of other bioactive compounds demonstrates the feasibility of this approach. researchgate.net

The synthesis of such rigid analogues often involves multi-step sequences. For example, a strategy could involve:

Functionalization of the C-4 amine with a chain containing a terminal reactive group.

An intramolecular cyclization reaction to form an additional ring system, thus creating a more rigid, polycyclic architecture.

By reducing the number of accessible conformations, these rigid analogues can provide valuable insights into the specific geometry required for biological activity and can lead to the development of more potent and selective therapeutic agents. nih.gov

Development of Chemical Probes and Ligands Utilizing the this compound Scaffold

The unique chemical features of this compound make it an excellent scaffold for the development of chemical probes and ligands, which are essential tools for studying biological systems. The scaffold offers two distinct points for modification: the bromine atom on the aromatic ring and the primary amine at the chiral center.

Positron Emission Tomography (PET) Ligands: Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological targets. nih.govnih.gov The development of novel PET radiotracers is a critical aspect of drug discovery and neuroscience research. nih.govnih.gov The 8-bromo substituent on the chroman ring serves as a valuable handle for radiolabeling.

There are several strategies for incorporating a positron-emitting radionuclide:

Direct Radiobromination: The bromine atom could be substituted with a positron-emitting bromine isotope, such as Bromine-76 (76Br), to create a PET tracer.

Precursor for Radiofluorination or Radiomethylation: The bromo-aromatic moiety is an ideal precursor for late-stage introduction of other common PET isotopes like Fluorine-18 (18F) or Carbon-11 (11C). mdpi.comresearchgate.net This is typically achieved through nucleophilic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling) with a radiolabeled synthon. This allows a well-characterized, high-affinity ligand to be converted into an imaging agent in the final step of the synthesis. mdpi.com

Fluorescent Probes: Fluorescent probes are indispensable for a variety of in vitro applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. The primary amine at the C-4 position of the this compound scaffold is an ideal site for the covalent attachment of a fluorophore. This can be readily achieved by forming a stable amide bond between the amine and a carboxylic acid derivative of a fluorescent dye (e.g., fluorescein, rhodamine, or cyanine dyes). The defined stereochemistry at C-4 ensures that the fluorescent tag is oriented in a specific and predictable manner relative to the core scaffold, which can be important for minimizing interference with target binding.

The development of such probes would enable detailed investigation of the biological targets of this compound derivatives, allowing for visualization of target localization, quantification of binding, and screening for new, more potent ligands.

Incorporation into Complex Molecular Architectures (e.g., Peptidomimetics)

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govresearchgate.net The rigid, bicyclic nature of the chroman scaffold makes it an excellent platform for constructing peptidomimetics. researchgate.net

The this compound molecule is particularly well-suited for this application for two primary reasons:

Rigid Scaffolding: The chroman core can serve as a conformationally constrained scaffold to mimic secondary structures of peptides, such as β-turns. By replacing the flexible backbone of a peptide with the rigid chroman ring, the bioactive conformation can be stabilized, leading to higher binding affinity.

Chiral Amine as an Anchor Point: The primary amine at the C-4 position provides a chemically accessible point for covalent attachment to amino acids or peptide fragments using standard solid-phase or solution-phase peptide coupling chemistry. The (R)-stereochemistry at this position ensures a precise three-dimensional orientation of the appended peptide chain, which is critical for accurately mimicking the spatial arrangement of amino acid side chains in a natural peptide and achieving specific recognition by the target receptor or enzyme.

The design process for a chroman-based peptidomimetic would involve identifying the key pharmacophoric elements of a target peptide and then using the this compound scaffold to present those elements in the correct spatial orientation. The amine can be used to extend a peptide chain, while the aromatic ring can be further functionalized to mimic other side-chain interactions. This strategy allows for the creation of complex, hybrid molecules that combine the structural rigidity of the chroman core with the functional diversity of peptides. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of (R)-8-Bromochroman-4-amine. sterlingpharmasolutions.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule. thermofisher.com For this compound (C₉H₁₀BrNO), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass, thereby providing a high degree of confidence in its identity. The technique is highly sensitive, enabling the detection of the protonated molecular ion [M+H]⁺ and confirming the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Beyond molecular identification, HRMS is a powerful technique for impurity profiling. mdpi.com In the synthesis of this compound, various process-related impurities or degradation products may arise. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect these impurities at trace levels. mdpi.com By obtaining accurate mass measurements of these low-level components, potential structures can be proposed, which is a critical step in ensuring the quality and purity of the final compound. sterlingpharmasolutions.comlcms.cz

Table 1: Theoretical HRMS Data for this compound and Potential Impurities

| Compound Name | Molecular Formula | Theoretical Exact Mass [M+H]⁺ | Potential Origin |

| This compound | C₉H₁₁Br¹NO | 228.0070 | Target Molecule |

| Chroman-4-amine (B2768764) | C₉H₁₂NO | 150.0913 | Incomplete Bromination |

| 6,8-Dibromochroman-4-amine | C₉H₁₀Br₂NO | 305.9175 | Over-bromination |

| 8-Bromochroman-4-one (B1287176) | C₉H₈BrO₂ | 226.9753 | Precursor/Incomplete Reduction |

Detailed Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR: COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. omicsonline.org A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides unambiguous evidence of the molecular framework, connectivity, and stereochemistry of this compound. nih.govemerypharma.com

¹H and ¹³C NMR:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. Key signals would include those for the three aromatic protons, the diastereotopic protons of the methylene (B1212753) groups in the chroman ring, the methine proton at the chiral center (C4), and the amine protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum would show nine distinct signals corresponding to the carbons of the brominated aromatic ring, the ether carbon, the two methylene carbons, and the methine carbon bearing the amine group.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). mdpi.com It is crucial for establishing the spin systems within the molecule, for instance, tracing the connectivity from the H4 proton to the H3 methylene protons, and further to the H2 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. mdpi.com This is vital for assembling the molecular fragments. For instance, correlations from the H5 aromatic proton to carbons C4, C7, and C8a would confirm the substitution pattern on the aromatic ring. Correlations from the H2 methylene protons to the C8a ether carbon would confirm the chroman ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. mdpi.com For this compound, NOESY is particularly useful for confirming the relative stereochemistry and preferred conformation. For example, spatial correlations between the H4 proton and specific protons on the chroman ring can help define the orientation of the amine group (axial vs. equatorial).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity |

| 2 | ~65 | ~4.2-4.4 | m |

| 3 | ~30 | ~1.9-2.2 | m |

| 4 | ~50 | ~4.0-4.2 | t |

| 4a | ~148 | - | - |

| 5 | ~128 | ~7.1-7.2 | d |

| 6 | ~122 | ~6.8-6.9 | t |

| 7 | ~125 | ~7.0-7.1 | d |

| 8 | ~115 | - | - |

| 8a | ~154 | - | - |

| NH₂ | - | ~1.5-2.5 (broad) | s |

Table 3: Key Expected 2D NMR Correlations

| Experiment | From Proton(s) | To Proton(s) / Carbon(s) | Significance |

| COSY | H4 | H3 | Confirms C4-C3 connectivity |

| H3 | H2 | Confirms C3-C2 connectivity | |

| H5 | H6 | Confirms aromatic spin system | |

| HSQC | H2, H3, H4, H5, H6, H7 | C2, C3, C4, C5, C6, C7 | Assigns all protonated carbons |

| HMBC | H5 | C4, C7, C4a | Confirms aromatic ring connectivity |

| H2 | C3, C4, C8a | Confirms chroman ring structure | |

| H4 | C3, C5, C4a | Links chiral center to ring system | |

| NOESY | H4 | H3, H5 | Determines axial/equatorial orientation of amine |

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.com These two methods are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. libretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: A medium to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O-C stretching: The aryl-alkyl ether stretch will produce a strong, characteristic band, likely around 1200-1250 cm⁻¹.

C-N stretching: This appears in the 1020-1250 cm⁻¹ region.

C-Br stretching: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is an inelastic light scattering technique that also probes molecular vibrations. horiba.com While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. mt.com Therefore, symmetrical and non-polar bonds often show strong Raman signals. For this molecule, Raman spectroscopy would be particularly useful for observing:

Aromatic C=C stretching: The symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum.

C-Br stretching: The carbon-bromine bond often yields a more distinct signal in Raman than in IR spectroscopy.

Together, IR and Raman create a unique vibrational "fingerprint" that can be used to confirm the presence of all key functional groups within the molecule. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| Primary Amine | N-H Stretch | 3300 - 3500 | IR (Medium) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR (Medium), Raman (Strong) |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | IR (Strong), Raman (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR (Medium), Raman (Strong) |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1200 - 1250 | IR (Strong) |

| Amine | C-N Stretch | 1020 - 1250 | IR (Medium) |

| Bromo-Aromatic | C-Br Stretch | 500 - 600 | IR (Medium), Raman (Strong) |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Studies

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. wiley.com It measures the differential absorption of left- and right-circularly polarized light. Since this compound is a specific enantiomer, it will produce a characteristic CD spectrum, while its racemate will be CD-silent.

Chiral Analysis: The primary application of CD spectroscopy for this compound is to confirm its absolute configuration and determine its enantiomeric purity. utexas.edu The chromophores in the molecule—specifically the brominated aromatic ring—will interact with polarized light to produce positive or negative signals known as Cotton effects. The sign and magnitude of these effects are unique to the (R)-enantiomer. Comparing the experimental CD spectrum to a theoretically predicted spectrum or to the spectrum of a known standard can provide definitive proof of the (R)-configuration.

Conformational Studies: The conformation of the dihydropyran ring and the orientation of the amine substituent can influence the CD spectrum. nih.gov By measuring CD spectra under various conditions, such as changing temperature or solvent polarity, it is possible to study the conformational dynamics of the molecule. Changes in the CD signal can indicate shifts in the conformational equilibrium, providing insight into the three-dimensional structure of the molecule in solution.

Theoretical and Computational Investigations of R 8 Bromochroman 4 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, offering deep insights into the reactivity and stability of (R)-8-Bromochroman-4-amine. osti.gov

Detailed Research Findings: DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), can determine the optimized molecular geometry of the compound in its ground state. osti.gov From this optimized structure, key electronic descriptors are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the amine group is expected to be a primary site for electrophilic interaction due to the localization of the HOMO. Conversely, the LUMO is often distributed across the aromatic ring, influenced by the electron-withdrawing bromine atom, indicating sites susceptible to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich regions (typically colored red) and electron-poor regions (colored blue), which correspond to sites for electrophilic and nucleophilic attack, respectively. Studies on similar functionalized amines show that electron-donating or withdrawing groups significantly influence these reactivity descriptors. osti.gov

Table 1: Key Electronic Properties of this compound from DFT Calculations

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. Higher energy suggests greater reactivity as an electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. Lower energy suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. osti.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Calculated partial charges on individual atoms. | Helps identify reactive sites within the molecule. |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. fortunejournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, stability, and interactions in a simulated physiological environment. frontiersin.org

Detailed Research Findings: For a flexible molecule like this compound, the dihydropyran ring can adopt different conformations, such as half-chair or boat forms. MD simulations can explore the energy landscape of these conformations and determine their relative stabilities and the energy barriers for interconversion. biorxiv.org Key analyses performed during MD simulations include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). The RMSD of the molecule's backbone atoms is monitored over time to assess when the simulation has reached equilibrium and to quantify the structural fluctuations. nih.gov A stable RMSD indicates that the molecule is maintaining a consistent average conformation. The Radius of Gyration (Rg) measures the compactness of the molecule; significant changes in Rg can indicate major conformational shifts or unfolding/refolding events. nih.gov These simulations can be run for nanoseconds or even microseconds to adequately sample the conformational space available to the molecule. frontiersin.org

Table 2: Parameters and Analyses in Molecular Dynamics Simulations

| Parameter/Analysis | Description | Purpose in Studying this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Defines the interactions between atoms (e.g., AMBER, CHARMM). |

| Simulation Time | The total time period over which the molecular trajectory is calculated. | Must be long enough to sample relevant conformational changes (e.g., 100 ns). frontiersin.org |

| RMSD | Root Mean Square Deviation. Measures the average distance between the atoms of superimposed structures. | Assesses structural stability and convergence of the simulation. nih.gov |

| RMSF | Root Mean Square Fluctuation. Measures the fluctuation of individual atoms or residues over time. | Identifies flexible and rigid regions of the molecule. nih.gov |

| Rg | Radius of Gyration. A measure of the overall size and compactness of the molecule. | Indicates large-scale conformational changes. nih.gov |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. nih.gov Methods like DFT and its time-dependent extension, TD-DFT, can compute the vibrational frequencies (Infrared and Raman spectra), electronic transitions (UV-Visible spectra), and nuclear magnetic shielding constants (NMR spectra). researchgate.netnajah.edu

Detailed Research Findings: Theoretical prediction of spectra serves as a powerful tool for structural validation. najah.edu By comparing the computationally predicted spectra of a proposed structure with experimentally obtained data, researchers can confirm its identity. For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of specific bonds, such as the N-H stretches of the amine group, the C-Br stretch, and various vibrations within the chroman ring. TD-DFT calculations can predict the electronic absorption wavelengths (λmax) in the UV-Vis spectrum, which arise from electron transitions between molecular orbitals. researchgate.net Furthermore, Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. Discrepancies between predicted and experimental spectra can point to dynamic effects or specific intermolecular interactions, like hydrogen bonding, in the experimental sample.

Table 3: Spectroscopic Properties Predicted by Quantum Chemistry

| Spectroscopic Method | Computational Approach | Predicted Parameters for this compound |

| Infrared (IR) Spectroscopy | DFT frequency calculations | Vibrational frequencies for N-H, C-H, C-O, and C-Br bonds. |

| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Maximum absorption wavelengths (λmax) and corresponding electronic transitions. |

| NMR Spectroscopy | DFT with GIAO method | ¹H and ¹³C chemical shifts. |

In Silico Molecular Docking and Binding Energy Calculations with Target Proteins (mechanistic focus)

To explore the potential biological activity of this compound, molecular docking and binding energy calculations are employed. These in silico techniques predict how a small molecule (ligand) might bind to the active site of a target protein and estimate the strength of this interaction. pensoft.net

Detailed Research Findings: Molecular docking algorithms place the this compound molecule into the binding pocket of a target protein in various orientations and conformations, scoring each pose based on a scoring function that approximates binding affinity. nih.gov This process can identify the most likely binding mode and reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com For this compound, the amine group is a likely hydrogen bond donor, while the oxygen in the chroman ring can act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate the binding free energy (ΔG_bind). frontiersin.org This method provides a more accurate estimation of binding affinity by considering contributions from van der Waals forces, electrostatic interactions, and solvation energies. mdpi.com A more negative ΔG_bind value indicates a stronger and more stable protein-ligand complex. nih.gov These calculations are crucial for prioritizing compounds for experimental testing and for understanding the mechanistic basis of their activity. frontiersin.orgnih.gov

Table 4: Typical Output from Molecular Docking and Binding Energy Studies

| Parameter | Description | Significance for this compound |

| Docking Score | A value from the docking program's scoring function, estimating binding affinity (e.g., in kcal/mol). | Ranks potential binding poses; a lower score often indicates a better predicted binding. nih.gov |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the protein's active site. | Reveals specific interactions with key amino acid residues. |

| ΔG_bind (MM/GBSA) | Calculated binding free energy, including electrostatic, van der Waals, and solvation energy terms. | Provides a more accurate estimate of binding affinity than the initial docking score. frontiersin.org |

| Key Interactions | Specific non-covalent bonds formed (e.g., H-bonds, halogen bonds, hydrophobic contacts). | Identifies the crucial interactions that anchor the ligand in the binding site. |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can also be used to map the entire pathway of a chemical reaction, providing a detailed, step-by-step mechanism. This involves identifying all intermediates and, most importantly, the transition states that connect them.

Detailed Research Findings: A transition state (TS) is a high-energy, transient molecular configuration that represents the energy barrier for a reaction. Locating the precise geometry and energy of a transition state is a key goal of computational reaction mechanism studies. By calculating the potential energy surface, researchers can trace the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state. smu.edu

For reactions involving this compound, such as its synthesis or metabolic transformation, computational methods can be used to compare different possible reaction pathways. By calculating the activation energy (the energy difference between the reactants and the transition state) for each step, the most energetically favorable pathway can be determined. smu.edu This information is invaluable for optimizing reaction conditions, predicting potential byproducts, and understanding the fundamental chemical transformations the molecule can undergo. The Unified Reaction Valley Approach (URVA) is one method that analyzes the reaction path to dissect the mechanism into distinct phases, such as reactant preparation, bond formation/cleavage, and product adjustment. smu.edu

Table 5: Concepts in Computational Reaction Mechanism Prediction

| Concept | Definition | Relevance to this compound |

| Potential Energy Surface (PES) | A mathematical surface that relates the energy of a molecule to its geometry. | Provides the landscape on which chemical reactions occur. |

| Transition State (TS) | A first-order saddle point on the PES, representing the maximum energy along the reaction coordinate. | The "point of no return" in a reaction step; its energy determines the reaction rate. smu.edu |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | The minimum energy required for a reaction to occur; a high Ea means a slow reaction. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy pathway connecting reactants and products through the transition state. | Confirms that a located transition state correctly links the intended reactants and products. smu.edu |

Mechanistic Studies of Biological Interactions and Target Engagement

In Vitro Receptor Binding Affinity and Selectivity Profiling

Currently, detailed in vitro receptor binding affinity and selectivity profiles for (R)-8-Bromochroman-4-amine against a broad panel of receptors are not extensively documented in publicly available literature. Bromodomain-4 (BRD4) is a key enzyme involved in post-translational modifications and transcriptional activation, making its inhibitors valuable in therapeutic areas such as cancer and inflammation. nih.govnih.gov While the chroman scaffold is recognized for its potential in designing inhibitors for various biological targets, specific binding data for the (R)-8-bromo substituted variant remains limited. researchgate.net Further research is required to comprehensively characterize its binding profile and selectivity across different receptor families.

Enzyme Inhibition Kinetics and Mechanism of Action

The primary enzymatic targets of interest for chromanamine derivatives are the BET (Bromodomain and Extra-Terminal domain) family of proteins, particularly BRD4. medchemexpress.comnih.govnih.gov However, specific enzyme inhibition kinetic studies detailing the IC50, Ki, and the mechanism of inhibition (e.g., competitive, non-competitive) for this compound are not yet available in the scientific literature. General studies on BET bromodomain inhibitors indicate that they often act as competitive inhibitors, displacing the natural acetylated histone ligands from the bromodomain binding pocket. nih.gov Elucidating the precise kinetic parameters and the mode of action for this compound will be crucial for understanding its potency and cellular effects.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational modeling provides valuable insights into the potential binding modes of this compound with its putative targets. Molecular docking and dynamics simulations are instrumental in predicting the interactions between small molecules and proteins like BRD4 at an atomic level. nih.gov For related classes of BRD4 inhibitors, these studies have revealed key interactions within the acetyl-lysine binding pocket, often involving hydrogen bonds and hydrophobic interactions. nih.gov However, specific molecular docking and dynamics simulation studies for this compound have not been published, which would be essential to visualize its binding orientation and predict key residue interactions, thereby guiding further optimization efforts.

Cell-Based Assays for Intracellular Pathway Modulation and Target Engagement

Cell-based assays are critical for confirming that a compound engages its target within a cellular context and modulates downstream signaling pathways. Techniques such as cellular thermal shift assays (CETSA) and NanoBRET™ assays are powerful tools for verifying target engagement in live cells. While these methods are widely used for other BET inhibitors, specific data from such assays for this compound are not currently available. nih.gov Reporter gene assays, which can measure the transcriptional repression of target genes like MYC following BRD4 inhibition, would also be invaluable in characterizing the cellular activity of this compound. nih.gov

Application as a Mechanistic Probe in Chemical Biology Research

A well-characterized small molecule with a specific mechanism of action can serve as a powerful chemical probe to investigate biological processes. Given the potential of chromanamine derivatives as bromodomain inhibitors, this compound could potentially be utilized as a mechanistic probe to explore the roles of specific bromodomains in cellular function and disease. However, its application in this context is contingent on a thorough characterization of its selectivity and mechanism of action, which is not yet complete.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Systematic structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence its biological activity. Such studies involve synthesizing and testing a series of analogs to identify key structural features required for potent and selective target inhibition. For the broader class of chroman-4-one derivatives, SAR studies have been conducted to explore their potential as inhibitors of various enzymes. researchgate.net However, a detailed SAR analysis focused on the this compound scaffold, particularly concerning bromodomain inhibition, is not yet available. Such studies would be instrumental in optimizing the lead compound for improved potency, selectivity, and pharmacokinetic properties.

Pharmacological Characterization in Pre-clinical In Vivo Models